4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine
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Overview
Description
Sodium deoxycholate is the sodium salt of deoxycholic acid, a secondary bile acid produced by intestinal bacteria from cholic acid. It is commonly used as a biological detergent to lyse cells and solubilize cellular and membrane components. Sodium deoxycholate is known for its ability to emulsify fats, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium deoxycholate can be synthesized through the neutralization of deoxycholic acid with sodium hydroxide. The reaction typically involves dissolving deoxycholic acid in a suitable solvent, such as ethanol or methanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is evaporated to obtain the sodium deoxycholate powder .
Industrial Production Methods: In industrial settings, sodium deoxycholate is produced by extracting deoxycholic acid from bovine bile. The extracted deoxycholic acid is then purified and neutralized with sodium hydroxide to form sodium deoxycholate. The process involves several purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium deoxycholate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form reactive intermediates that can bind to tissues and exert toxic effects .
Common Reagents and Conditions:
Oxidation: Sodium deoxycholate can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sodium deoxycholate can lead to the formation of hydroxylated derivatives, while reduction can yield deoxycholic alcohols .
Scientific Research Applications
Mechanism of Action
Sodium deoxycholate exerts its effects by disrupting cell membranes and dissolving hydrophobic molecules. As a bile acid, it emulsifies fats in the gut, aiding in their absorption. When injected subcutaneously, it disrupts the cell membranes of adipocytes, leading to adipocytolysis (fat cell destruction). This process results in an inflammatory reaction and the clearance of adipose tissue remnants by macrophages .
Comparison with Similar Compounds
Sodium cholate: Another bile salt detergent, sodium cholate is similar to sodium deoxycholate but is less denaturing to proteins.
Sodium dodecyl sulfate (SDS): An anionic detergent commonly used in protein denaturation and electrophoresis.
Triton X-100: A non-ionic detergent used for solubilizing membrane proteins without denaturing them.
Uniqueness: Sodium deoxycholate is unique in its strong emulsifying properties and its ability to disrupt cell membranes effectively. Unlike sodium cholate, it can denature proteins, making it suitable for applications requiring protein solubilization and cell lysis. Its use in mesotherapy for fat reduction also sets it apart from other detergents .
Properties
CAS No. |
156007-21-5 |
---|---|
Molecular Formula |
C20H25N5O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]benzotriazole |
InChI |
InChI=1S/C20H25N5O/c1-26-20-10-5-4-9-19(20)24-15-13-23(14-16-24)11-6-12-25-18-8-3-2-7-17(18)21-22-25/h2-5,7-10H,6,11-16H2,1H3 |
InChI Key |
CMDFESOYJXRUSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3 |
156007-21-5 | |
Synonyms |
4-(3-(benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine BPMPP MP 3022 MP-3022 |
Origin of Product |
United States |
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